N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 6066-21-3
VCID: VC11926809
InChI: InChI=1S/C17H16N2O2S2/c1-21-11-6-7-12-14(9-11)23-17(18-12)19-16(20)15-8-10-4-2-3-5-13(10)22-15/h6-9H,2-5H2,1H3,(H,18,19,20)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)CCCC4
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.5 g/mol

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

CAS No.: 6066-21-3

Cat. No.: VC11926809

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide - 6066-21-3

Specification

CAS No. 6066-21-3
Molecular Formula C17H16N2O2S2
Molecular Weight 344.5 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C17H16N2O2S2/c1-21-11-6-7-12-14(9-11)23-17(18-12)19-16(20)15-8-10-4-2-3-5-13(10)22-15/h6-9H,2-5H2,1H3,(H,18,19,20)
Standard InChI Key YINIWXOQZYFNHQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)CCCC4
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)CCCC4

Introduction

Chemical Structure and Molecular Characteristics

The compound belongs to the class of bis-heterocyclic carboxamides, featuring a benzothiazole moiety fused with a tetrahydrobenzothiophene ring system. Its IUPAC name reflects the substitution pattern: a methoxy group at the 6-position of the benzothiazole ring and a carboxamide linkage connecting the benzothiazole to the tetrahydrobenzothiophene core .

Structural Features

  • Benzothiazole subunit: The 1,3-benzothiazole group contributes aromaticity and π-stacking potential, while the 6-methoxy substituent enhances electron density and steric bulk .

  • Tetrahydrobenzothiophene subunit: The partially saturated bicyclic system introduces conformational flexibility, potentially influencing binding interactions in biological systems.

  • Carboxamide bridge: The –CONH– group facilitates hydrogen bonding, a critical feature for molecular recognition in pharmacological targets .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₇H₁₇N₂O₂S₂
Molecular weight345.46 g/mol
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors4 (amide O, methoxy O, S atoms)
logP (estimated)3.2–3.8
Topological polar surface area89.2 Ų

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol derived from methodologies for analogous benzothiazole-tetrahydrobenzothiophene hybrids:

  • Benzothiazole precursor preparation: 6-Methoxy-2-aminobenzothiazole is synthesized by cyclizing 4-methoxy-2-aminothiophenol with cyanogen bromide.

  • Tetrahydrobenzothiophene acid chloride formation: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid is treated with thionyl chloride to generate the reactive acyl chloride intermediate.

  • Amide coupling: The acid chloride reacts with the benzothiazole amine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the target carboxamide .

Spectroscopic Characterization

  • IR spectroscopy: Key absorptions include N–H stretch (≈3250 cm⁻¹), C=O (≈1670 cm⁻¹), and C–S (≈690 cm⁻¹).

  • ¹H NMR: Distinct signals for the methoxy group (δ 3.8–3.9 ppm), tetrahydrobenzothiophene aliphatic protons (δ 1.7–2.6 ppm), and amide NH (δ 10.2 ppm) .

  • Mass spectrometry: Molecular ion peak at m/z 345.1 (M+H⁺) with fragmentation patterns confirming the benzothiazole and tetrahydrobenzothiophene subunits.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous solubility: <10 μg/mL (pH 7.4), consistent with its high logP value .

  • Thermal stability: Decomposes at 218–220°C, as determined by differential scanning calorimetry.

  • Photostability: Susceptible to degradation under UV light (λ >300 nm) due to the benzothiazole chromophore.

Table 2: Predicted ADME Properties

ParameterValue
Caco-2 permeability12.7 ×10⁻⁶ cm/s
Plasma protein binding89–92%
CYP3A4 inhibitionModerate (IC₅₀ ≈ 15 μM)
Half-life (rat, iv)2.8 hours

Future Directions and Challenges

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents on both heterocycles to optimize potency and selectivity.

  • Formulation development: Nanoparticle encapsulation to address poor aqueous solubility.

  • Toxicological profiling: Assessment of hepatotoxicity risks associated with chronic benzothiazole exposure.

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